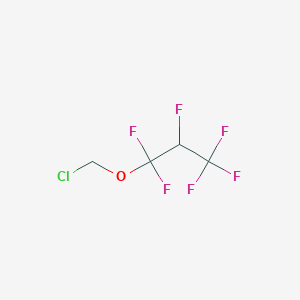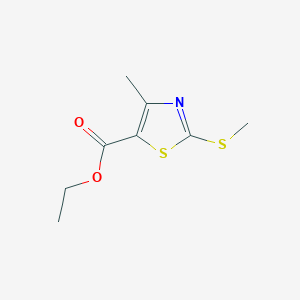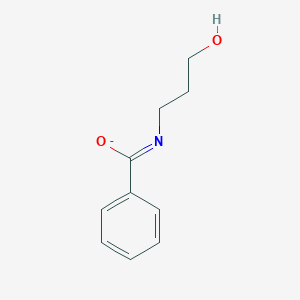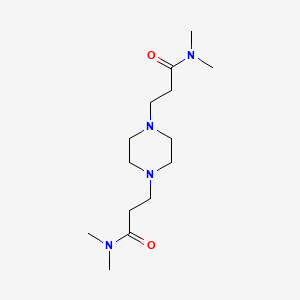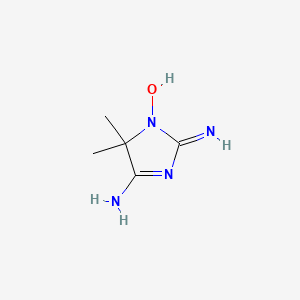![molecular formula C12H16O4S B14631068 1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]- CAS No. 56161-54-7](/img/structure/B14631068.png)
1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]- is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This particular compound is characterized by the presence of a phenylsulfonyl group attached to the ethyl side chain, making it a unique derivative of dioxolane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of 1,3-dioxolanes often employs similar methods but on a larger scale. The use of molecular sieves or orthoesters can enhance the efficiency of water removal, thus driving the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]- involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The dioxolane ring provides a stable framework that can undergo transformations under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other dioxolane derivatives. This makes it particularly valuable in specialized applications in chemistry and industry .
Propriétés
Numéro CAS |
56161-54-7 |
|---|---|
Formule moléculaire |
C12H16O4S |
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
2-[2-(benzenesulfonyl)ethyl]-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O4S/c1-12(15-8-9-16-12)7-10-17(13,14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Clé InChI |
YVBGQPGMXFSZHS-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CCS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


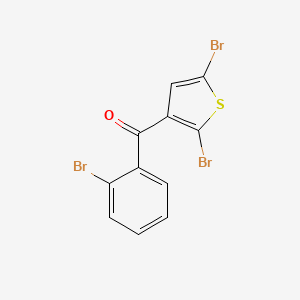
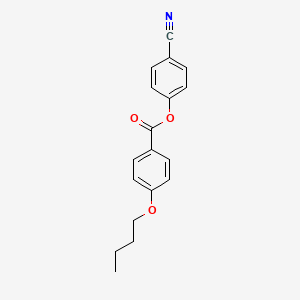
![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
![Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate](/img/structure/B14631002.png)
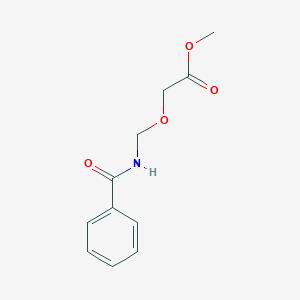
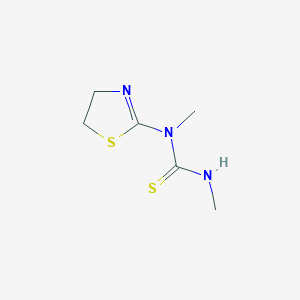
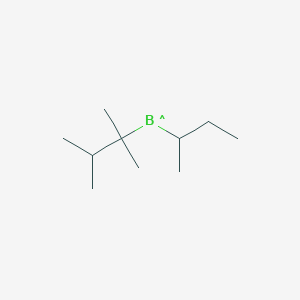

![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)
